(2S,3R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic Acid
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Overview
Description
(2S,3R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid is a chiral amino acid derivative that features a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid typically involves the use of chiral starting materials and stereoselective reactions. One common method involves the condensation of a benzo[d][1,3]dioxole derivative with a chiral amino acid precursor under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, followed by purification steps such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:
- Selection of high-purity starting materials.
- Use of efficient catalysts to promote stereoselective reactions.
- Implementation of purification techniques to isolate the desired product.
- Quality control measures to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(2S,3R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S,3R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-2-Amino-3-(benzo[d][1,3]dioxol-6-yl)-3-hydroxypropanoic acid
- (2S,3R)-2-Amino-3-(benzo[d][1,3]dioxol-4-yl)-3-hydroxypropanoic acid
- (2S,3R)-2-Amino-3-(benzo[d][1,3]dioxol-7-yl)-3-hydroxypropanoic acid
Uniqueness
(2S,3R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid is unique due to its specific stereochemistry and the position of the benzo[d][1,3]dioxole moiety. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H11NO5 |
---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
(2S,3R)-2-amino-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11NO5/c11-8(10(13)14)9(12)5-1-2-6-7(3-5)16-4-15-6/h1-3,8-9,12H,4,11H2,(H,13,14)/t8-,9+/m0/s1 |
InChI Key |
QNECLCOECOXTEW-DTWKUNHWSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)[C@H]([C@@H](C(=O)O)N)O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N)O |
Origin of Product |
United States |
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